molecular formula C16H16F3N3OS B2767429 (3-Methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone CAS No. 1024151-60-7

(3-Methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

Cat. No. B2767429
CAS RN: 1024151-60-7
M. Wt: 355.38
InChI Key: WLUSXKHTZCYVMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques like NMR, IR, UV-Vis, Mass spectrometry, etc., to determine the structure of the compound . Computational methods can also be used to predict the structure and properties of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This can involve studying its interactions with biological macromolecules, its effects on cellular processes, etc .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on various biological systems, its environmental impact, etc .

Future Directions

Future directions could involve further studies on the compound’s properties, development of new synthesis methods, exploration of its uses in various applications, etc .

properties

IUPAC Name

(3-methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c1-11-4-9-24-14(11)15(23)22-7-5-21(6-8-22)13-3-2-12(10-20-13)16(17,18)19/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUSXKHTZCYVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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